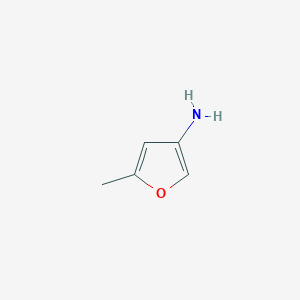

5-Methylfuran-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO |

|---|---|

Molecular Weight |

97.12 g/mol |

IUPAC Name |

5-methylfuran-3-amine |

InChI |

InChI=1S/C5H7NO/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3 |

InChI Key |

YHNKZAGCKQHDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CO1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylfuran 3 Amine and Its Derivatives

General Strategies for 3-Aminofuran Ring Construction

The synthesis of the 3-aminofuran motif is a subject of considerable interest due to the utility of these compounds as versatile building blocks. researchgate.net However, simple aminofurans can be unstable, which has spurred the development of methods that yield more stable, polysubstituted derivatives. researchgate.netgoogle.comchempedia.info

Cyclization Reactions from Acyclic Precursors

Building the heterocyclic ring from open-chain starting materials is a common and powerful approach. These methods often involve intramolecular cyclization events that form the furan (B31954) core.

A general and efficient methodology for synthesizing 3-furylamines involves the Michael addition of amines to acyclic keto alkynol precursors. researchgate.net This strategy allows for the flexible modification of substituents at the 5-position of the furan ring. researchgate.net The process begins with a THP-protected keto alkynol, which undergoes a Michael addition with a primary or secondary amine to form an enaminone intermediate. Subsequent treatment with an acid, such as trifluoroacetic acid (TFA), followed by an alkaline workup, induces cyclization and dehydration to furnish the desired 3-aminofuran. researchgate.net

The initial Michael addition is typically performed in dry tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 5°C), yielding the enaminone products in nearly quantitative amounts. researchgate.net The subsequent cyclization provides a direct route to various N-substituted 3-aminofurans. researchgate.net

Table 1: Synthesis of 3-Aminofuran Derivatives via Michael Addition to Keto Alkynols

| Keto Alkynol Precursor (R group) | Amine | Resulting Furan Product | Reference |

|---|---|---|---|

| R = Me | Cyclohexylamine | N-cyclohexyl-5-methylfuran-3-amine | researchgate.net |

| R = Et | Cyclohexylamine | N-cyclohexyl-5-ethylfuran-3-amine | researchgate.net |

| R = Me | Aniline | N-phenyl-5-methylfuran-3-amine | researchgate.net |

| R = H | n-Butylamine | N-butyl-5H-furan-3-amine | researchgate.net |

The cyclization of cyanovinyl ethers represents another pathway to 3-aminofuran derivatives. google.comresearchgate.net This method often involves the coupling of α-cyano ketones with ethyl glyoxylate (B1226380) under Mitsunobu conditions to generate the key α-cyanovinyl ether intermediate. chempedia.info Subsequent treatment of this vinyl ether with a base, like sodium hydride, triggers the cyclization to the 3-aminofuran. chempedia.info A notable feature of this route is that it can be performed as a one-pot procedure, providing comparable yields to the two-step process. chempedia.info However, it has been reported that derivatives produced by this method often require an electron-withdrawing substituent at the 2-position to stabilize the final aminofuran structure. google.com

Multicomponent reactions (MCRs) offer a highly convergent and efficient strategy for the synthesis of complex molecules like polysubstituted 3-aminofurans from simple precursors in a single step. acs.orgnih.gov A prominent example is the reaction mediated by N-heterocyclic carbenes (NHCs), which are generated in situ from thiazolium salts. acs.orgacs.org

In this process, a thiazole (B1198619) carbene reacts with an aldehyde and dimethyl acetylenedicarboxylate (B1228247) (DMAD) to afford highly functionalized 3-aminofuran derivatives in moderate to good yields. acs.orgnih.gov The reaction is versatile, accommodating a wide range of aldehydes, including aryl, α,β-unsaturated, and aliphatic variants. acs.orgnih.gov The reaction is typically carried out at low temperatures (-78 to 0 °C) in a solvent such as dichloromethane. acs.org This method stands out for its operational simplicity and avoidance of transition-metal catalysts. acs.org

Table 2: Examples of Thiazolium-Mediated Multicomponent Synthesis of 3-Aminofurans

| Aldehyde | Thiazolium Salt Precursor | Yield (%) | Reference |

|---|---|---|---|

| p-Nitrobenzaldehyde | 3-ethyl-5-(2'-hydroxyethyl)-4-methyl-1,3-thiazolium bromide | 75 | acs.org |

| Benzaldehyde | 3-ethyl-5-(2'-hydroxyethyl)-4-methyl-1,3-thiazolium bromide | 72 | acs.org |

| Cinnamaldehyde | 3-benzyl-5-(2'-hydroxyethyl)-4-methyl-1,3-thiazolium bromide | 65 | acs.org |

| Isobutyraldehyde | 3-benzyl-5-(2'-hydroxyethyl)-4-methyl-1,3-thiazolium bromide | 42 | acs.org |

Transformations on Pre-existing Furan Ring Systems

An alternative to building the furan ring from scratch is to introduce the amino group onto a pre-formed furan nucleus. This can be achieved through various chemical transformations, including substitution or rearrangement reactions.

The preparation of 3-aminofurans can be accomplished through the rearrangement of furan-3-carboxylate derivatives. researchgate.net One such transformation is the Curtius rearrangement. For instance, a method for preparing aminofurans has been described via a Curtius rearrangement of dimethyl furan-2,4-dicarboxylate. google.com This type of reaction typically involves the conversion of a carboxylic acid or its derivative into an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to yield the amine. While effective, the use of potentially explosive organic azides can make this method less suitable for large-scale industrial applications. google.com

Direct Substitution on the Furan Ring

The direct introduction of an amino group onto a pre-formed furan ring represents a straightforward synthetic strategy. In principle, heterocycles like furan can react with nucleophiles such as ammonia (B1221849), particularly under catalytic conditions, to yield amines. libretexts.org For instance, the commercial production of pyrrole (B145914) involves the reaction of furan with ammonia. libretexts.org However, the reactivity of the furan ring and the directing effects of existing substituents, such as the methyl group in a 5-methylfuran system, are critical factors that influence the feasibility and regioselectivity of such direct substitutions. pearson.com The electron-donating nature of the methyl group would influence the position of electrophilic attack, but direct nucleophilic substitution is generally challenging without activating groups.

Electrophilic Iodocyclization Strategies for Substituted Furans

Electrophilic iodocyclization has emerged as a powerful and versatile method for constructing substituted furan rings from acyclic precursors. nih.govresearchgate.net This strategy typically involves the reaction of a suitably functionalized alkyne with an electrophilic iodine source, such as iodine (I₂) or iodine monochloride (ICl). nih.govthieme-connect.com The reaction proceeds through the electrophilic attack of iodine on the alkyne, which triggers a cyclization cascade to form an iodo-substituted furan ring. researchgate.netnih.gov

This methodology offers several advantages:

Mild Conditions : The reactions can often be carried out under gentle conditions, which preserves a wide variety of functional groups. researchgate.netnih.gov

High Yields : Many iodocyclization procedures afford the desired furan products in good to excellent yields. nih.govnih.gov

Versatility : The resulting iodofurans are valuable synthetic intermediates. nih.gov The iodine atom can be readily replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents and the generation of a library of complex furan derivatives. nih.gov

For example, 2,3,4,5-tetrasubstituted 3-iodofurans can be efficiently prepared by the electrophilic cyclization of corresponding alkynes in the presence of various nucleophiles using I₂ under ambient conditions. nih.gov This highlights the utility of iodocyclization as a foundational step for creating highly functionalized furan cores that could be further elaborated into target molecules like 5-methylfuran-3-amine derivatives.

Synthesis of this compound and its Direct Precursors

The synthesis of the parent this compound and the intermediates leading to it can be achieved through several distinct routes.

Synthetic Routes Towards the Parent Compound

Research into the synthesis of salvinorin A analogues has led to the development of expedient, high-yield methodologies for preparing 3-furylamines with flexible substitution at the C-5 position. core.ac.uk These approaches are directly applicable to the synthesis of this compound. One major strategy involves building the furan ring from acyclic precursors, such as protected ketoalkynols, which undergo 1,4-conjugate addition with an amine source followed by cyclization to form the 3-aminofuran structure. core.ac.uk Another key route involves the use of a pre-formed furan ring that is subsequently functionalized.

Derivatization from Methylated Furan Intermediates

A highly effective method for synthesizing C-3 substituted furans involves starting with a furan ring that already contains the desired C-5 methyl group. A key intermediate for this approach is 3-bromo-5-methylfuran. The bromine atom at the C-3 position serves as a handle for introducing the amine functionality. Palladium-catalyzed coupling reactions, specifically the Buchwald-Hartwig amination, can be employed to couple a primary or secondary amine (or an ammonia surrogate) to the 3-position of the 5-methylfuran core. core.ac.uk This method allows for the direct formation of the C-N bond to yield this compound or its N-substituted derivatives.

Synthesis of N-Substituted this compound Derivatives

Once this compound is obtained, its primary amine group serves as a versatile point for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation and N-Acylation Reactions

Standard organic transformations can be used to introduce alkyl or acyl groups onto the nitrogen atom of this compound. libretexts.org N-alkylation can be achieved by reacting the amine with alkyl halides, while N-acylation is typically performed using acyl chlorides or anhydrides to form the corresponding amides. These reactions provide access to a wide array of derivatives with modified properties.

Specific examples of N-substituted derivatives include:

N,N-Diethyl-5-methylfuran-3-amine : This tertiary amine can be synthesized from acyclic precursors. publish.csiro.au

N,N-Dibenzyl-5-methylfuran-3-amine : This derivative is also prepared from a 3-aminofuran precursor, with spectroscopic data confirming its structure. publish.csiro.au

N-(n-Butyl)-N-(5-methylfuran-3-yl)acetamide : This acetamide (B32628) is formed by first preparing the N-butyl derivative of this compound, followed by acylation with an acetyl group source. Its synthesis and characterization have been documented. publish.csiro.au

The table below summarizes synthetic data for these representative N-substituted derivatives based on available research findings. publish.csiro.au

| Compound Name | Molecular Formula | Synthesis Note | Spectroscopic Data (IR, cm⁻¹) |

| N,N-Diethyl-5-methylfuran-3-amine | C₉H₁₅NO | Synthesized from an acyclic enaminone precursor followed by cyclization. publish.csiro.au | 2972, 2933, 1622, 1553, 1399 publish.csiro.au |

| N,N-Dibenzyl-5-methylfuran-3-amine | C₁₉H₁₉NO | Prepared from this compound and benzyl (B1604629) bromide. publish.csiro.au | 3057, 3026, 1623, 1493, 1454 publish.csiro.au |

| N-(n-Butyl)-N-(5-methylfuran-3-yl)acetamide | C₁₁H₁₇NO₂ | Prepared via N-butylation followed by acetylation of the aminofuran. publish.csiro.au | 2959, 2932, 1666, 1615, 1408 publish.csiro.au |

2 Stereoselective Synthetic Approaches to Functionalized Furan-Amines

The development of stereoselective methods for the synthesis of functionalized furan-amines is a significant area of research, driven by the prevalence of chiral amine moieties in pharmaceuticals and natural products. These approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of specific stereoisomers.

One notable strategy involves a copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones. This method facilitates the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives that contain a quaternary stereogenic center. rsc.orgrsc.org The reaction proceeds with complete diastereoselectivity, yielding single diastereomers. rsc.orgrsc.org The proposed mechanism suggests the formation of an amino-cyclopropane intermediate through the cyclopropanation of enaminones. rsc.orgrsc.org This method is valued for its ability to tolerate a wide range of functional groups. rsc.orgrsc.org

A different approach for the stereoselective synthesis of chiral amines, including those with furan functionalities, utilizes a combination of radical and ionic chemistry. nih.gov This method involves the enantioselective 1,5-C-H radical amination of alkoxysulfonyl azides, which is catalyzed by a Co(II)-based metalloradical system. The resulting five-membered cyclic sulfamidates then undergo a stereospecific ring-opening by various nucleophiles to produce β-functionalized chiral amines. nih.gov This technique has been successfully applied to substrates containing furan groups, yielding the corresponding heteroaryl-substituted sulfamidates with high enantioselectivity. nih.gov

Table 1: Stereoselective Synthesis of Trifluoromethyl-Substituted 2H-Furan-Amines from Enaminones rsc.org

| Entry | Enaminone Substituent (R¹) | N-Tosylhydrazone Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio |

| 1 | C₆H₅ | C₆H₅ | 2-Amino-2-phenyl-3-trifluoromethyl-5-phenyl-2H-furan | 85 | >99:1 |

| 2 | 4-MeC₆H₄ | C₆H₅ | 2-Amino-2-(4-methylphenyl)-3-trifluoromethyl-5-phenyl-2H-furan | 82 | >99:1 |

| 3 | 4-ClC₆H₄ | C₆H₅ | 2-Amino-2-(4-chlorophenyl)-3-trifluoromethyl-5-phenyl-2H-furan | 78 | >99:1 |

| 4 | Thiophen-2-yl | C₆H₅ | 2-Amino-2-(thiophen-2-yl)-3-trifluoromethyl-5-phenyl-2H-furan | 75 | >99:1 |

Reaction conditions: enaminone (0.20 mmol), N-tosylhydrazone (2.5 equiv.), CuCl₂ (5 mol%), KOtBu (2.6 equiv.) in CH₂Cl₂ (0.05 M) at 80 °C under argon atmosphere. Isolated yields are reported.

3 Formation of Fused Heterocyclic Systems (e.g., Furo[2,3-d]pyrimidines) from Amine Precursors

Furan-amine derivatives, particularly 2-aminofuran-3-carbonitriles, are versatile precursors for the synthesis of fused heterocyclic systems like furo[2,3-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their structural analogy to purines and their associated biological activities. arkat-usa.orgnih.gov

A common synthetic route involves the reaction of 2-aminofuran-3-carbonitriles with reagents such as triethyl orthoformate or triethyl orthoacetate to form intermediate imidates. arkat-usa.org These intermediates can then be cyclized with various reagents to construct the pyrimidine (B1678525) ring. For instance, reaction with semicarbazide (B1199961) hydrochloride leads to the formation of (4-imino-furo[2,3-d]pyrimidin-3-yl)ureas. arkat-usa.org Another established method is the reaction of 2-amino-3-cyano-furans with formamide, which yields 4-amino-furo[2,3-d]pyrimidines. core.ac.uk

Microwave-assisted synthesis has also been employed for the efficient production of furo[2,3-d]pyrimidine (B11772683) derivatives. One such method involves the conversion of 2-aminofuran-3-carbonitriles into the corresponding formamidines, followed by cyclization with an amine under microwave irradiation. core.ac.uk

More recently, one-pot, three-component reactions have been developed for the regioselective synthesis of complex furo[2,3-d]pyrimidines. nih.gov An example is the condensation of arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, and an isocyanide, catalyzed by ZrOCl₂·8H₂O in water. This green chemistry approach provides access to novel 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov The versatility of these synthetic strategies allows for the creation of a diverse library of furo[2,3-d]pyrimidine derivatives for various applications, including as potential VEGFR-2 inhibitors. nih.gov

Table 2: Synthesis of Furo[2,3-d]pyrimidines from Furan-Amine Precursors

| Precursor 1 | Precursor 2 | Reagent/Conditions | Product | Yield (%) | Reference |

| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Triethyl orthoformate | Acetic anhydride, reflux | 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine | 69 | core.ac.uk |

| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Semicarbazide hydrochloride | Pyridine (B92270), reflux | 3-Amino-4-imino-5,6-diphenyl-3,4-dihydrofuro[2,3-d]pyrimidine | Not Reported | arkat-usa.org |

| 2-Aminofuran-3-carbonitrile derivative | Benzenesulfonyl chloride, DMF; then Benzylamine, microwave | 4-Amino-N-benzyl-furo[2,3-d]pyrimidine derivative | Not Reported | core.ac.uk | |

| Arylglyoxal monohydrate | 1,3-Dimethylbarbituric acid | Isocyanide, ZrOCl₂·8H₂O, Water, 50 °C | 5-Aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | 85-95 | nih.gov |

Reactivity and Mechanistic Investigations of 5 Methylfuran 3 Amine and Analogues

Inherent Stability and Tautomeric Equilibria of 3-Aminofurans

The stability of 3-aminofurans is a critical aspect of their chemistry, influenced by the interplay between the aromatic furan (B31954) ring and the electronic properties of the amino substituent. These molecules can exist in a dynamic equilibrium between two tautomeric forms: the aromatic amine form and the non-aromatic imine form. The position of this equilibrium is dictated by thermodynamic factors, including the relative energies of the tautomers and the influence of their environment.

Tautomers are isomers that differ only in the position of a proton and a double bond. For 3-aminofuran systems, the equilibrium is between the enamine (3-aminofuran) and the corresponding keto-imine (furan-3(2H)-imine) tautomer. The enthalpy of tautomerization (ΔH_taut) represents the difference in the bond energies of the reactants and products at equilibrium. A negative ΔH_taut indicates that the product tautomer is more stable and present in higher concentration.

The relative stability can be estimated by considering the bond energies. The formation of a carbon-oxygen double bond (in a keto tautomer) is typically more energetically favorable than the formation of a carbon-carbon double bond (in an enol tautomer). pbworks.com However, in the case of 3-aminofuran, the energetic cost of breaking the aromatic system outweighs the stability gained from forming a C=N double bond in the imine tautomer. Therefore, the equilibrium lies heavily in favor of the aromatic amine form.

Table 1: Conceptual Enthalpy Contributions in 3-Aminofuran Tautomerization

| Feature | Amine Tautomer (Aromatic) | Imine Tautomer (Non-aromatic) | Enthalpy Contribution |

| Ring System | Aromatic Furan Ring | Dihydrofuran Ring | Favors Amine (High) |

| Key Bonds | C-NH2, Aromatic C=C | C=NH, Non-aromatic C=C | Favors Imine (Moderate) |

| Overall Stability | High | Low | Equilibrium favors Amine |

This table provides a conceptual overview of the thermodynamic factors governing the tautomeric equilibrium. The aromatic stabilization energy of the furan ring is the dominant factor.

The introduction of an amino group at the C3 position significantly influences the electronic structure and stability of the furan ring. The nitrogen atom's lone pair of electrons can participate in the π-electron system of the ring through resonance. libretexts.org This has two primary, competing effects:

Increased Electron Density : The amino group acts as a strong π-electron donor, increasing the electron density on the carbon atoms of the furan ring. libretexts.org This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted furan. slideshare.netksu.edu.sa This effect is analogous to that seen in pyrrole (B145914), where the nitrogen's lone pair is essential for the ring's aromaticity and high reactivity. libretexts.org

In essence, the amine substituent "activates" the furan ring, making it more reactive but slightly less aromatically stable. The stability of the molecule as a whole is high, but the barrier to reactions that temporarily disrupt aromaticity (like electrophilic substitution) is lowered.

Table 2: Comparison of Aromaticity and Reactivity in 5-Membered Heterocycles

| Compound | Heteroatom Electronegativity | Aromaticity | Reactivity toward Electrophiles |

| Furan | 3.44 | Moderate | High |

| Pyrrole | 3.04 | High | Very High |

| Thiophene | 2.58 | Very High | Moderate |

| 3-Aminofuran (Analogues) | - | Moderate (Slightly Decreased) | Extremely High |

This table illustrates the general trends in aromaticity and reactivity. The amino group in 3-aminofuran significantly enhances its reactivity beyond that of parent furan.

Reactions of the Furan Ring System in 5-Methylfuran-3-amine Derivatives

The furan ring in this compound is electron-rich due to the combined electron-donating effects of the oxygen heteroatom, the C3-amino group, and the C5-methyl group. This high electron density dictates the ring's reactivity, making it highly susceptible to electrophilic attack and an active participant in cycloaddition reactions.

Electrophilic aromatic substitution (EAS) is the characteristic reaction of furan and its derivatives. pearson.com The regioselectivity of the reaction on this compound is determined by the directing effects of the substituents and the inherent reactivity of the furan ring.

Inherent Furan Reactivity : Unsubstituted furan undergoes electrophilic attack preferentially at the C2 and C5 positions. pearson.comonlineorganicchemistrytutor.com This is because the carbocation intermediate formed by attack at the C2 position is stabilized by three resonance structures, whereas attack at the C3 position yields an intermediate with only two resonance structures. pearson.comonlineorganicchemistrytutor.com

Substituent Effects :

Amino Group (-NH2) at C3 : As a powerful activating group, the amino group directs incoming electrophiles to the positions ortho (C2 and C4) and para (C5) to itself. However, since C5 is already substituted, it strongly activates the C2 and C4 positions.

Methyl Group (-CH3) at C5 : As a moderately activating group, the methyl group directs incoming electrophiles to the ortho (C4) position.

The combined influence of these factors results in a highly activated ring. The C2 and C4 positions are the most likely sites for electrophilic substitution. The C2 position is activated by the powerful amino group and is an inherently favored site for substitution in furans. The C4 position is activated by both the amino and methyl groups. Therefore, a mixture of C2 and C4 substituted products is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Table 3: Regioselectivity of Electrophilic Substitution on this compound

| Ring Position | Inherent Furan Reactivity | Directing Effect of 3-NH2 | Directing Effect of 5-CH3 | Overall Activation | Predicted Outcome |

| C2 | Favored | Strongly Activating (ortho) | Neutral | Very High | Major Site of Attack |

| C4 | Less Favored | Strongly Activating (ortho) | Activating (ortho) | Very High | Major Site of Attack |

Direct nucleophilic addition to the furan ring is generally not a feasible reaction pathway for this compound. quimicaorganica.org Aromatic systems that are electron-rich, such as furan, pyrrole, and thiophene, are resistant to attack by nucleophiles due to the high electron density of the ring. quimicaorganica.org Nucleophilic aromatic reactions typically require either a powerful electron-withdrawing group to activate the ring or a mechanism that involves elimination-addition (benzyne-type).

The furan ring in this compound is exceptionally electron-rich due to its multiple electron-donating groups, making it a very poor substrate for nucleophilic attack. However, under specific conditions, nucleophilic attack can lead to ring-opening rather than addition. For instance, the synthesis of Donor-Acceptor Stenhouse Adducts (DASAs) involves the nucleophilic ring opening of an activated furan by an amine. researchgate.net This type of reaction, however, is distinct from a simple nucleophilic addition to the intact aromatic ring.

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The reactivity of furan as a diene is significantly enhanced by the presence of electron-donating groups, which raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.govrsc.org

With both a C3-amino and a C5-methyl group, this compound is expected to be a highly reactive diene. Computational studies on substituted furans have shown that strong electron-donor groups significantly increase the reaction rate of Diels-Alder cycloadditions. rsc.org The reaction of this compound with electron-poor dienophiles (e.g., maleimide, maleic anhydride) would proceed readily to form 7-oxanorbornene derivatives. researchgate.netchemrxiv.org

The stereoselectivity of the Diels-Alder reaction with furans often results in a mixture of endo and exo diastereomers. While the endo product is often kinetically favored in many Diels-Alder reactions, furan cycloadditions can be reversible, and the thermodynamically more stable exo adduct may be the major product, depending on the substituents and reaction conditions. rsc.org

Table 4: Relative Reactivity of Furans in Diels-Alder Reactions

| Furan Derivative | Substituents | Electronic Effect | Predicted Diels-Alder Reactivity |

| Furan | None | Neutral | Baseline |

| 2-Methylfuran | 2-CH3 | Electron-Donating | Increased |

| 3-Acetamidofuran | 3-NHCOCH3 | Electron-Donating | Significantly Increased chemrxiv.org |

| This compound | 3-NH2, 5-CH3 | Strongly Electron-Donating | Very High |

Oxidation Reactions of the Furan Ring

The furan ring in this compound and its analogues is susceptible to oxidation, a reaction influenced by the electron-donating substituents. The presence of the methyl and amino groups increases the electron density of the furan ring, making it more reactive towards electrophilic oxidizing agents. The oxidation of furans can proceed through various mechanisms, often leading to ring-opened products or rearranged structures. Common oxidizing agents used for furan derivatives include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and singlet oxygen.

With m-CPBA, the reaction typically proceeds via epoxidation of the furan double bond, followed by rearrangement to yield various products. For instance, the oxidation of furan itself can lead to the formation of butenolides. In the case of substituted furans like this compound, the regioselectivity of the epoxidation is directed by the substituents. The electron-donating groups at positions 3 and 5 would likely direct the oxidation to the C2-C3 double bond.

Singlet oxygen, often generated photochemically, reacts with furans in a [4+2] cycloaddition reaction to form an unstable endoperoxide. This intermediate can then undergo various transformations, including rearrangement to form hydroxyfuranones or cleavage to yield dicarbonyl compounds. The specific products formed depend on the substitution pattern of the furan ring and the reaction conditions.

While specific studies on the oxidation of this compound are not extensively documented, the general reactivity patterns of electron-rich furans suggest that it would be readily oxidized, potentially leading to a variety of ring-opened or rearranged products with significant synthetic utility.

Reactions of the Amine Functional Group in this compound

The amine group in this compound is a versatile functional group that undergoes a wide range of chemical transformations characteristic of primary amines. These reactions are fundamental to the construction of more complex molecules and for the introduction of diverse functionalities.

Condensation Reactions leading to Schiff Bases and Imine Derivatives

Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond is a key transformation in organic synthesis, providing a pathway to a wide array of other functional groups and heterocyclic systems.

The reaction of this compound with an aldehyde or ketone would proceed as follows:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Schiff Base (5-Methylfuran-3-yl)-methanimine derivative |

| This compound | Ketone (R-CO-R') | Schiff Base (5-Methylfuran-3-yl)-ketimine derivative |

These Schiff bases are valuable intermediates in organic synthesis. For example, they can be reduced to secondary amines or can participate in cycloaddition reactions to form heterocyclic compounds. The specific aldehydes and ketones that can be used in this reaction are numerous, allowing for the synthesis of a diverse library of Schiff base derivatives of this compound.

Acylation and Alkylation Reactions

The amine group of this compound can be readily acylated and alkylated, providing routes to amides and substituted amines, respectively.

Acylation Reactions

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. The resulting N-(5-methylfuran-3-yl)amides are important compounds with potential applications in medicinal chemistry and materials science.

| Acylating Agent | Product |

| Acid Chloride (R-COCl) | N-(5-methylfuran-3-yl)amide |

| Acid Anhydride ((RCO)₂O) | N-(5-methylfuran-3-yl)amide |

Alkylation Reactions

Alkylation of the amine group can be achieved by reacting this compound with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry of the reactants and the reaction conditions.

| Alkylating Agent | Product |

| Primary Alkyl Halide (R-X) | N-alkyl-5-methylfuran-3-amine (Secondary Amine) |

| Excess Alkyl Halide | N,N-dialkyl-5-methylfuran-3-amine (Tertiary Amine) and Quaternary Ammonium Salt |

Role as a Nucleophilic Reagent in Organic Transformations

The lone pair of electrons on the nitrogen atom of the amine group makes this compound a potent nucleophile. This nucleophilicity allows it to participate in a variety of organic transformations, leading to the formation of new carbon-nitrogen and other heteroatom-nitrogen bonds.

One important class of reactions where this compound can act as a nucleophile is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. In this reaction, the amine adds to the β-carbon of the unsaturated system, leading to the formation of a β-amino carbonyl compound.

| Electrophile | Reaction Type | Product |

|---|---|---|

| α,β-Unsaturated Ketone | Michael Addition | β-(5-methylfuran-3-ylamino)ketone |

| α,β-Unsaturated Ester | Michael Addition | β-(5-methylfuran-3-ylamino)ester |

Furthermore, the nucleophilic nature of the amine allows it to react with other electrophiles such as epoxides, leading to the formation of amino alcohols. The versatility of this compound as a nucleophile makes it a valuable building block for the synthesis of a wide range of complex organic molecules with potential biological and material applications.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing granular insight into the chemical environment of individual atoms. For 5-Methylfuran-3-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive analysis.

The ¹H and ¹³C NMR spectra provide foundational information regarding the number and types of protons and carbons, respectively, within the this compound molecule. Due to the absence of direct experimental data in the cited literature for this compound, the expected chemical shifts are predicted based on the known effects of substituents on the furan (B31954) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the protons on the furan ring, the methyl group, and the amine group. The electron-donating nature of the amino group and the methyl group influences the electron density around the ring, thereby affecting the chemical shifts of the ring protons. The proton on C2 is expected to be a singlet, while the proton on C4 will also appear as a singlet. The methyl protons will likely present as a singlet, and the amine protons may appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.0 - 7.5 | C2: 135 - 145 |

| H4 | 5.8 - 6.3 | C3: 140 - 150 |

| CH₃ | 2.0 - 2.5 | C4: 95 - 105 |

| NH₂ | Broad, variable | C5: 150 - 160 |

| CH₃: 10 - 15 |

Note: These are predicted values based on substituent effects on furan systems and may vary from experimental data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, various two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the coupling relationships between protons. For this compound, COSY is expected to show a correlation between the proton at C4 and the protons of the amine group, if coupling is present, and potentially a long-range coupling between the methyl protons and the ring proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the signal for the C4 proton would show a cross-peak with the signal for the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. Expected correlations for this compound would include cross-peaks between the methyl protons and the C4 and C5 carbons, as well as between the ring protons and adjacent carbons.

The furan ring is known to be flexible and can adopt various conformations. While detailed conformational analysis often requires computational modeling, NMR data can provide valuable experimental constraints. The furanoside rings, for example, are known to be more flexible than pyranoside rings and can exist in a range of conformations.

Computational studies on substituted furans have shown that the equilibrium geometry can be influenced by the nature and position of the substituents. For this compound, the preferred conformation would be a result of the interplay between the steric and electronic effects of the methyl and amino groups. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could potentially provide information on the through-space proximity of protons, which would help in elucidating the preferred conformation in solution. However, without specific experimental data, a definitive conformational analysis remains speculative.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in this compound.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹ researchgate.net. The C-N stretching vibration for aromatic amines is usually observed in the 1250-1335 cm⁻¹ range researchgate.net. The furan ring itself will have several characteristic vibrations, including C-H stretching just above 3000 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and ring breathing modes. The methyl group will show C-H stretching and bending vibrations.

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the furan ring are expected to be strong in the Raman spectrum. The symmetric vibrations of the molecule will also be more prominent. The combination of FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of this compound.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 | Weak |

| Amine (N-H) | Bending | 1580 - 1650 | Medium |

| Furan Ring (C-H) | Stretching | ~3100 | Strong |

| Methyl (C-H) | Stretching | 2850 - 3000 | Strong |

| Furan Ring (C=C) | Stretching | 1500 - 1600 | Strong |

| Furan Ring (C-O-C) | Stretching | 1000 - 1300 | Medium |

| Aromatic Amine (C-N) | Stretching | 1250 - 1335 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule.

For an aromatic amine like this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* and n → π* transitions. The furan ring, being an aromatic system, possesses π electrons that can be excited to higher energy antibonding (π) orbitals. The nitrogen atom of the amine group has a lone pair of non-bonding (n) electrons which can also be excited to a π orbital.

Typically, π → π* transitions are more intense and occur at shorter wavelengths (higher energy), while n → π* transitions are less intense and appear at longer wavelengths (lower energy). The presence of the methyl and amine substituents on the furan ring would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted furan. The exact positions and intensities of these absorptions for this compound have not been experimentally reported.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | > 280 | Low to Medium |

| Note: This table is predictive and not based on experimental data for this compound. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule and its fragments.

For this compound (C₅H₇NO), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z corresponding to its monoisotopic mass. HRMS would be able to confirm the elemental composition as C₅H₇NO.

The fragmentation of this compound would likely proceed through several pathways characteristic of furan and amine compounds. Common fragmentation patterns could include:

Loss of a hydrogen atom: Leading to an [M-1]⁺ ion.

Loss of the methyl group: Resulting in an [M-15]⁺ ion from the cleavage of the CH₃ group.

Ring opening and subsequent fragmentation: Furan rings can undergo complex rearrangements and fragmentation upon ionization.

Cleavage of the C-N bond: This could lead to fragments corresponding to the furan ring and the amine group.

The precise fragmentation pattern and the relative abundance of the fragment ions for this compound are not documented in the available literature.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Monoisotopic) | Possible Formula | Description |

| [M]⁺ | 97.0528 | C₅H₇NO | Molecular Ion |

| [M-H]⁺ | 96.0450 | C₅H₆NO | Loss of a hydrogen atom |

| [M-CH₃]⁺ | 82.0371 | C₄H₄NO | Loss of a methyl group |

| Note: This table is predictive and not based on experimental data for this compound. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, no crystal structure for this compound has been deposited in crystallographic databases. If a suitable single crystal of this compound were to be grown and analyzed, X-ray crystallography would reveal:

The planarity of the furan ring.

The exact bond lengths and angles of all atoms in the molecule.

The conformation of the amine group relative to the furan ring.

The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonds involving the amine group, which would be expected to play a significant role in the crystal packing.

Without experimental data, any discussion of the solid-state structure of this compound remains speculative.

Table 3: Required Parameters for X-ray Crystallographic Analysis of this compound

| Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Note: This table outlines the type of data obtained from X-ray crystallography; no such data is currently available for this compound. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Due to the absence of specific published studies on 5-Methylfuran-3-amine, no data can be presented for the following subsections.

No published results for the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) of this compound using DFT or HF methods were found.

Detailed electronic structure analysis for this compound is not available in the public domain.

Specific energy values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound have not been reported in the searched scientific literature.

There are no available data tables or research findings detailing the Mulliken atomic charges for each atom in the this compound molecule.

No studies detailing the NBO analysis, including stabilization energies from second-order perturbation theory for this compound, could be located.

Investigations into the electron localization and bonding characteristics of this compound using ELF and LOL methods have not been published.

Thermochemical and Energetic Characterization

Thermochemical properties are fundamental to understanding the stability and reactivity of a chemical compound. Computational methods allow for the determination of these properties, including the standard enthalpy of formation and the exploration of a molecule's conformational possibilities.

The standard enthalpy of formation (ΔfH°) is a key measure of a molecule's energetic stability. While specific theoretical calculations for the standard enthalpy of formation of this compound were not found in the surveyed literature, studies on isomeric and related compounds illustrate the computational approaches used.

For instance, the thermochemistry of 5-methylfurfurylamine (B76237), an isomer of this compound, has been investigated using both experimental and computational methods. A theoretical analysis using G3 level calculations was performed to determine its gas-phase enthalpy of formation. researchgate.net This high-level composite quantum chemical method is designed to achieve high accuracy in thermochemical calculations. The study calculated the gas-phase enthalpy of formation for 5-methylfurfurylamine to be -(81.2 ± 1.7) kJ·mol⁻¹ at 298.15 K. researchgate.net Such computational approaches provide a valuable means of obtaining thermochemical data, especially for compounds that are difficult to study experimentally.

Table 1: Calculated Gas-Phase Enthalpy of Formation for a Related Furan (B31954) Derivative

| Compound Name | Computational Method | Calculated ΔfH° (gas, 298.15 K) |

|---|---|---|

| 5-Methylfurfurylamine | G3 Level Theory | -(81.2 ± 1.7) kJ·mol⁻¹ |

Note: Data presented is for an isomer of the subject compound, this compound, to illustrate the computational methodology.

The conformational energy landscape, often visualized as a potential energy surface (PES), describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org Mapping this landscape is crucial for understanding a molecule's flexibility, preferred shapes (conformers), and the energy barriers between them.

A specific, detailed conformational energy landscape for this compound is not available in the cited literature. However, the principles of its construction can be understood from computational studies on other substituted furans. The potential energy surface for a molecule like this compound would be mapped by systematically varying key dihedral angles—specifically, the rotation around the C3-N bond of the amine group and the C5-C bond of the methyl group—and calculating the corresponding energy at each point, typically using Density Functional Theory (DFT). researchgate.netresearchgate.net

Prediction and Validation of Spectroscopic Data

Computational spectroscopy is an indispensable tool for interpreting and predicting experimental spectra. By simulating vibrational, magnetic resonance, and electronic spectra, researchers can assign spectral features to specific molecular motions and transitions.

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Theoretical calculations, primarily using DFT methods like B3LYP, can predict the frequencies and intensities of infrared (IR) and Raman active vibrational modes. researchgate.netnih.govnih.govmdpi.com

While a calculated vibrational spectrum for this compound is not present in the reviewed sources, the expected spectral features can be inferred from computational studies on its constituent parts: the furan ring, the methyl group, and the amine group.

Amine (N-H) Vibrations : A primary amine group (-NH₂) would exhibit two N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, and an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹.

Furan Ring Vibrations : The furan ring has characteristic C-H stretching modes above 3100 cm⁻¹, ring stretching modes (C=C and C-O) between 1300-1600 cm⁻¹, and ring bending modes at lower wavenumbers. globalresearchonline.net

Methyl (C-H) Vibrations : The methyl group would show symmetric and asymmetric C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹.

Computational studies on 5-methylfurfural (B50972) have used DFT (B3LYP) and MP2 methods to perform detailed vibrational assignments, providing a template for how the spectrum of this compound would be analyzed. researchgate.net A table of calculated frequencies for related furan derivatives illustrates these characteristic vibrations.

Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for Furan Derivatives from DFT Studies

| Vibrational Mode | 2-Methylfuran globalresearchonline.net | 2,5-Dimethylfuran globalresearchonline.net | General Range for Primary Amines |

|---|---|---|---|

| N-H Asymmetric Stretch | - | - | ~3400-3500 |

| N-H Symmetric Stretch | - | - | ~3300-3400 |

| Ring C-H Stretch | 3276, 3249, 3239 | 3247, 3115 | - |

| CH₃ Asymmetric Stretch | 3119 | 3073 | - |

| CH₃ Symmetric Stretch | 3036 | - | - |

| N-H Bend (Scissoring) | - | - | ~1580-1650 |

| Ring C=C Stretch | - | - | ~1450-1600 |

Note: This table combines data from different sources on related compounds to illustrate expected vibrational regions. Specific values for this compound would require a dedicated computational study.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating theoretical NMR chemical shifts (δ). acs.orgimist.mamdpi.comnih.gov

Specific GIAO calculations for this compound were not identified. However, theoretical chemical shifts can be estimated based on computational data for analogous structures and established chemical shift ranges. pdx.edulibretexts.org A study on furan and its methyl derivatives used the GIAO method with DFT (B3LYP/cc-pVTZ) to calculate ¹H and ¹³C NMR spectra. globalresearchonline.net For 2-methylfuran, the furan ring protons were found to be more shielded compared to unsubstituted furan due to the electron-donating effect of the methyl group. globalresearchonline.net A similar effect would be expected for this compound, where both the methyl and amine groups are electron-donating.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift Range | Predicted ¹³C Chemical Shift Range | Rationale / Notes |

|---|---|---|---|

| H2 | 6.5 - 7.5 | - | Furan α-proton, deshielded by oxygen. |

| H4 | 5.8 - 6.5 | - | Furan β-proton, influenced by adjacent amine. |

| -CH₃ Protons | 2.0 - 2.5 | - | Attached to an aromatic ring. |

| -NH₂ Protons | 3.0 - 5.0 | - | Broad signal, position is solvent-dependent. |

| C2 | - | 135 - 145 | Furan α-carbon. |

| C3 | - | 120 - 135 | Carbon bearing the amine group. |

| C4 | - | 105 - 115 | Furan β-carbon. |

| C5 | - | 145 - 155 | Carbon bearing the methyl group. |

| -CH₃ Carbon | - | 10 - 20 | Aliphatic methyl carbon. |

Note: These are estimated values based on typical shifts for substituted furans and amines and are not the result of a direct GIAO calculation on this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that underlie a molecule's UV-Vis absorption spectrum. mdpi.comfaccts.denih.gov

While a TD-DFT-predicted UV-Vis spectrum for this compound is not available in the cited literature, studies on furan and its derivatives provide insight into the expected electronic transitions. researchgate.netresearchgate.netaps.org Furan itself exhibits strong absorption bands in the vacuum ultraviolet region, which are assigned to π → π* and Rydberg transitions. researchgate.netresearchgate.net

The introduction of amino and methyl substituents, both of which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted furan. The amine group's lone pair of electrons can participate in conjugation with the furan π-system, leading to lower energy π → π* transitions. Computational studies on furan-substituted thiophene/phenylene co-oligomers confirm that furan substitution significantly impacts optoelectronic properties. rsc.orgacs.org TD-DFT calculations on this compound would likely show a primary absorption band corresponding to the HOMO→LUMO transition, representing a π → π* excitation across the conjugated system.

Table 4: Calculated Vertical Excitation Energies for Furan

| Excited State | Excitation Energy (eV) researchgate.net | Transition Type |

|---|---|---|

| 1 ¹B₂ | 6.07 | π → π* |

| 1 ¹A₂ | 6.37 | π → 3s |

| 2 ¹A₁ | 6.48 | π → π* |

| 2 ¹B₂ | 6.94 | π → 3p |

Note: Data is for the parent compound, furan. Substituents on this compound would alter these values significantly.

Advanced Computational Approaches

Advanced computational methods provide profound insights into the molecular behavior of this compound, elucidating its dynamics, potential activities, and interaction networks at an atomic level. These theoretical investigations are crucial for understanding structure-property relationships and guiding the design of new functional molecules.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational dynamics of this compound, showing how the molecule flexes, rotates, and interacts with its environment.

The general process for simulating a molecule like this compound involves creating an initial 3D model of the molecule, placing it in a simulation box (often with solvent molecules like water), and then simulating its behavior under specific temperature and pressure conditions. mdpi.comchula.ac.th These simulations can track the trajectory of each atom, providing a detailed view of the molecule's flexibility, preferred shapes (conformations), and interactions with neighboring molecules. researchgate.net For instance, MD can be used to understand how the methyl and amine groups rotate relative to the furan ring and how the molecule behaves in different solvents. In the context of larger systems, such as polymers where a furan derivative might be a monomer, MD simulations can predict macroscopic properties like the glass transition temperature (Tg) and Young's modulus by modeling the cross-linking process and subsequent material behavior. mdpi.comarxiv.orgnih.gov

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Describes the potential energy of the system, defining interactions between atoms. |

| Simulation Box | Cubic, 10x10x10 nm | Defines the boundaries of the simulated system. |

| Solvent | Water (TIP3P model) | Mimics an aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Simulates behavior at room temperature. |

| Simulation Time | 100 nanoseconds | Duration over which the molecular motion is tracked. |

This table is illustrative and specific parameters would be optimized for a particular research question.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arxiv.orgnih.gov This approach is particularly valuable for designing and optimizing new molecules, such as potential drug candidates or insecticides, by predicting their activity without the need for immediate synthesis and testing. nih.govd-nb.info

For derivatives of this compound, a QSAR study would involve several key steps. First, a set of derivatives would be synthesized by modifying the parent structure (e.g., adding different substituents to the furan ring or the amine group). Next, the biological activity of these compounds, such as their ability to inhibit an enzyme or act as an insecticide, would be measured experimentally. arxiv.orgresearchgate.net Finally, various molecular descriptors (numerical values that encode structural, physical, or chemical properties) are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that links these descriptors to the observed activity. arxiv.orgresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding further research. d-nb.info

Table 2: Hypothetical Data for a QSAR Study on this compound Derivatives

| Compound Derivative | Molecular Descriptor (e.g., LogP) | Quantum Chemical Descriptor (e.g., HOMO Energy) | Measured Biological Activity (pIC50) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Derivative 1 | 1.85 | -0.23 eV | 5.4 | 5.3 |

| Derivative 2 | 2.15 | -0.25 eV | 5.9 | 5.8 |

| Derivative 3 | 1.60 | -0.21 eV | 5.2 | 5.2 |

This table presents hypothetical data to illustrate the components of a QSAR model. LogP represents hydrophobicity and HOMO is the Highest Occupied Molecular Orbital energy.

Non-covalent interactions, particularly hydrogen bonds, are critical in determining the structure, stability, and function of molecules. The this compound molecule possesses key functional groups capable of participating in hydrogen bonding. The amine group (-NH2) contains slightly positive hydrogen atoms that can act as hydrogen bond donors. libretexts.org The lone pair of electrons on the nitrogen atom, as well as on the oxygen atom within the furan ring, can serve as hydrogen bond acceptors. libretexts.orgresearchgate.netlibretexts.org

Computational chemistry allows for a detailed analysis of these interactions. By calculating the electron density and electrostatic potential of the molecule, it is possible to identify the specific sites for hydrogen bonding and quantify the strength of these bonds. These interactions dictate how this compound molecules interact with each other in a pure substance, influencing properties like boiling point and melting point. libretexts.org They also govern how the molecule interacts with other molecules, such as water, which explains its solubility. libretexts.org In a biological context, the ability to form specific hydrogen bonds is often the basis for a molecule's interaction with a protein or receptor. libretexts.org

Table 3: Potential Hydrogen Bonding Sites in this compound

| Site on Molecule | Type | Interaction Role | Potential Partner |

|---|---|---|---|

| Amine Group (-NH₂) | Hydrogen Atoms | Donor | Oxygen or Nitrogen atoms of other molecules (e.g., water, proteins). |

| Amine Group (-NH₂) | Nitrogen Atom | Acceptor | Hydrogen atoms from H-bond donors (e.g., water, alcohols). |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications in Advanced Organic Synthesis and Chemical Development

5-Methylfuran-3-amine and its Derivatives as Versatile Building Blocks in Complex Molecule Synthesis

The 3-aminofuran moiety is a potent building block for the synthesis of complex molecules due to its inherent reactivity and the potential for diverse functionalization. While direct studies on this compound are specific, the broader class of 3-aminofuran derivatives showcases the synthetic utility of this scaffold. These compounds serve as precursors to a wide array of more complex structures, including natural products and pharmacologically active agents. purkh.com

A notable application involves the use of a (5-methylfuran-3-yl)thio moiety in the synthesis of novel 2,3-disubstituted-quinazolin-4(3H)-one derivatives. nih.gov In this synthesis, the furan (B31954) scaffold is integral to the final structure, which was designed and evaluated for potential anticancer activity. The synthesis began with the reaction of a chloroethanethioate derivative with acetylacetone (B45752) to produce an acetyl-5-methylfuran intermediate, demonstrating a practical method for incorporating the furan-amine core into a more complex heterocyclic system. nih.gov

The general synthesis of 3-aminofurans often involves multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. For example, a one-pot, three-component reaction using 2-ketoaldehydes, secondary amines, and terminal alkynes catalyzed by copper(I) iodide provides efficient access to a range of 3-aminofuran products. rsc.org Such methodologies underscore the role of the furan-amine core as a convergent point in synthesis, allowing for the introduction of various substituents and the construction of highly decorated furan rings.

The versatility of this building block is further expanded through methods that allow for the preparation of specifically substituted derivatives, such as 3-aminofuran-2-carboxylate esters. An efficient route to these compounds involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, followed by a base-mediated cyclization. acs.org This approach is effective for creating 5-alkyl- and 5-aryl-substituted 3-aminofurans, highlighting how modifications at the 5-position (such as the methyl group in this compound) can be readily incorporated. acs.org

| Entry | Cyanoketone | Yield (%) |

|---|---|---|

| 1 | 4,4-Dimethyl-3-oxopentanenitrile | 85 |

| 2 | 3-Oxo-3-phenylpropanenitrile | 83 |

| 3 | 2-Cyanocyclohexanone | 80 |

| 4 | 3-Oxobutanenitrile | 60 |

Precursors for Heterocyclic Compound Libraries

The efficient and flexible synthesis routes to 3-aminofurans make them ideal starting materials for the generation of heterocyclic compound libraries. These libraries, which consist of large numbers of structurally related compounds, are crucial in drug discovery for screening against biological targets. The ability to rapidly generate a diverse set of molecules from a common core scaffold like this compound is a key principle of combinatorial chemistry. enamine.net

Methodologies such as the Thorpe-Ziegler cyclization of cyanovinyl ethers or multicomponent reactions are particularly well-suited for library synthesis. researchgate.net An atom-economical approach for synthesizing 3-aminofurans via a conjugate addition followed by a modified Thorpe-Ziegler cyclization provides a rapid and operationally simple protocol for accessing a library of these compounds. researchgate.net This strategy allows for the variation of multiple substituents around the furan core, leading to a diverse collection of molecules for high-throughput screening.

The utility of these scaffolds is evident in their commercial availability as building blocks for medicinal chemistry and combinatorial synthesis. enamine.net The development of robust synthetic methods enables the production of a wide variety of furan-amine derivatives, which can then be further elaborated to create large and diverse libraries of drug-like molecules.

Development of New Synthetic Methodologies Utilizing Furan-Amine Scaffolds

The unique reactivity of the furan-amine scaffold has spurred the development of novel synthetic methodologies. Chemists have leveraged the electronic nature of these compounds to devise new ways of constructing heterocyclic systems. These new methods often offer improvements in efficiency, atom economy, and environmental impact over traditional approaches.

One such innovation is the use of a recyclable CuI/[bmim][PF6] ionic liquid system for the one-pot, three-component synthesis of 3-aminofurans. rsc.org This method is not only efficient but also sustainable, as the catalytic system can be reused multiple times with only a slight decrease in activity. This represents a significant advancement in creating these valuable scaffolds. rsc.org

Another novel approach is the thiazolium-mediated multicomponent reaction for the synthesis of substituted 3-aminofurans. acs.org This protocol involves the reaction of an aldehyde and dimethyl acetylenedicarboxylate (B1228247) (DMAD) with a thiazol-2-ylidene carbene, leading to the formation of highly functionalized 3-aminofuran derivatives in moderate to good yields. This method showcases a unique mechanistic pathway for constructing the furan ring. acs.org

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 3a | 85 |

| 2 | 4-Chlorobenzaldehyde | 3c | 78 |

| 3 | Benzaldehyde | 3f | 75 |

| 4 | 4-Methoxybenzaldehyde | 3i | 66 |

Role in Ligand Design and Metal Complexation Chemistry

The structure of this compound, containing both a nitrogen atom with a lone pair and an oxygen atom within the furan ring, makes it an attractive candidate for ligand design in coordination chemistry. The amine group can act as a strong donor, while the furan oxygen can also participate in coordination, potentially allowing the molecule to function as a bidentate ligand. The design of new ligands is central to inorganic chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. sfu.ca

While specific studies detailing the complexation of this compound are not widespread, the use of related furan-based structures as ligands is well-documented. For instance, furfural-type imine ligands have been used to construct mononuclear mixed-ligand complexes with metals such as Fe(III), Co(II), Cu(II), and Cd(II). nih.gov In these complexes, the imine nitrogen and the furan oxygen coordinate to the metal center, forming stable octahedral geometries. nih.gov Similarly, 5-substituted furan-based ligands have been used to synthesize novel organyltellurium(IV) complexes. researchgate.net

The carboxylate group of 3-furoic acid, a related furan derivative, has been shown to coordinate with rare earth metals in various modes, including bridging and chelating, to form 2D and 3D polymeric networks. mdpi.com This demonstrates the capacity of the furan ring system to participate in the formation of stable, extended coordination structures. The principles of ligand design suggest that by modifying the substituents on the furan-amine scaffold, it is possible to tune the electronic and steric properties of the resulting metal complexes, making them suitable for applications ranging from catalysis to materials science. sfu.cadntb.gov.ua

Biological Activity and Mechanistic Insights of 5 Methylfuran 3 Amine Derivatives

In Vitro Antimicrobial Properties of Furan-Amine Derivatives

Research into the antimicrobial potential of furan-amine derivatives has revealed promising activity against a range of bacterial and fungal pathogens. A study focusing on new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives demonstrated that these compounds exhibit moderate antimicrobial activity. zsmu.edu.ua The primary screening of these compounds was conducted on standard test cultures of both gram-positive and gram-negative bacteria, including Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. zsmu.edu.ua

The most sensitive strain to these derivatives was reported to be S. aureus ATCC 25923. zsmu.edu.ua Structure-activity relationship (SAR) studies within this series of compounds indicated that the nature of the substituent at the sulfur atom influences the antimicrobial efficacy. For instance, the introduction of isopropyl and isobutyl radicals in the ester structure of these molecules led to a significant increase in activity against S. aureus. zsmu.edu.ua Conversely, the extension of alkyl substituents at the sulfur atom did not result in a gradual change in activity, although the introduction of a pentyl radical doubled the molecule's activity. zsmu.edu.ua

Another study on furan-based pyrimidine-thiazolidinones also highlighted their potential as antimicrobial agents. In this research, compound (8a) was effective against E. coli at a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, while compounds (8a) and (8o) were effective against P. aeruginosa at an MIC of 50 μg/mL. niscpr.res.in Additionally, compounds (8d) and (8e) showed strong antifungal activity against A. niger at an MIC of 100 μg/mL. niscpr.res.in

Table 1: In Vitro Antimicrobial Activity of Furan-Amine Derivatives

| Compound/Derivative Class | Test Organism | Activity/Observation | Reference |

|---|---|---|---|

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus ATCC 25923 | Most sensitive strain. zsmu.edu.ua | zsmu.edu.ua |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives with isopropyl/isobutyl ester groups | Staphylococcus aureus ATCC 25923 | Sharp increase in activity. zsmu.edu.ua | zsmu.edu.ua |

| Furan-based pyrimidine-thiazolidinone (8a) | Escherichia coli | MIC of 12.5 μg/mL. niscpr.res.in | niscpr.res.in |

| Furan-based pyrimidine-thiazolidinones (8a, 8o) | Pseudomonas aeruginosa | MIC of 50 μg/mL. niscpr.res.in | niscpr.res.in |

| Furan-based pyrimidine-thiazolidinones (8d, 8e) | Aspergillus niger | MIC of 100 μg/mL. niscpr.res.in | niscpr.res.in |

In Vitro Anticancer and Cytotoxic Activities of Functionalized Furan (B31954) Amines

Functionalized furan amines have demonstrated significant potential as anticancer agents in various in vitro studies. A series of novel 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives were designed and evaluated for their anti-cancer activity. researchgate.net The cytotoxicity of these compounds was tested against several cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and HCT-116 (colorectal), as well as normal WI-38 cells. researchgate.net One of the standout compounds, 6b, exhibited promising anticancer activity through the inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis, and cell cycle arrest. researchgate.net

In another study, new furan-based derivatives were synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) (4) and an N-phenyl triazinone (7), exhibited good cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 4.06 and 2.96 μM, respectively. nih.gov Further investigation revealed that these compounds induced cell cycle arrest at the G2/M phase and triggered apoptosis through an intrinsic mitochondrial mechanism. nih.gov

Additionally, amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown potential bioactivity. One such derivative displayed activity against the HeLa cell line with an IC50 of 62.37 μg/mL. researchgate.net

Table 2: In Vitro Anticancer Activity of Functionalized Furan Amines

| Compound/Derivative Class | Cell Line | IC50/Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one (6b) | HepG-2, MCF-7, HCT-116 | Promising anticancer activity | EGFR inhibition, apoptosis, cell cycle arrest | researchgate.net |

| Furan-based pyridine carbohydrazide (4) | MCF-7 | 4.06 μM | G2/M phase cell cycle arrest, apoptosis | nih.gov |

| Furan-based N-phenyl triazinone (7) | MCF-7 | 2.96 μM | G2/M phase cell cycle arrest, apoptosis | nih.gov |

| Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 μg/mL | Not specified | researchgate.net |

Investigation of Analgesic Effects of 5-(furan-2-yl, 2-methylfuran-3-yl)-4-amino-1,2,4-triazole-3-thione Derivatives

The analgesic potential of furan derivatives has been explored, with studies indicating that certain compounds possess significant pain-relieving properties. Research on 5-(furan-2-yl, 2-methylfuran-3-yl)-4-amino-1,2,4-triazole-3-thion derivatives has been conducted to evaluate their analgesic effects. amanote.com While specific data from this study is not detailed here, other research on related heterocyclic systems provides context for the potential analgesic activity of furan-containing compounds. For instance, the prolonged use of conventional analgesic drugs is often associated with side effects, driving the search for new therapeutic agents. nih.gov

Microtubule Depolymerizing Activity of Related Furo[2,3-d]pyrimidine (B11772683) Systems

A series of 4-substituted-5-methyl-furo[2,3-d]pyrimidines have been designed, synthesized, and evaluated as microtubule targeting agents. nih.govresearchgate.net These compounds have shown efficacy against multidrug-resistant cancer cells. nih.gov Several of these derivatives demonstrated potent microtubule depolymerizing activities. nih.govresearchgate.net

Specifically, compounds 4, 6, 7, and 9 were found to inhibit tubulin assembly with IC50 values comparable to that of the well-known microtubule destabilizer, combretastatin (B1194345) A-4 (CA-4). nih.gov The N-methyl analogue, compound 3, exhibited particularly potent microtubule depolymerization effects and also inhibited the proliferation of MDA-MB-435 cancer cells with a potency similar to that of CA-4 and paclitaxel (B517696). nih.gov Furthermore, these furo[2,3-d]pyrimidine derivatives were able to circumvent Pgp and βIII-tubulin mediated drug resistance, which are common mechanisms that limit the effectiveness of other microtubule targeting agents like paclitaxel and the vinca (B1221190) alkaloids. nih.gov

In the National Cancer Institute's 60-cell line panel, compound 3 showed GI50 values of less than 10 nM in 47 of the cell lines, and it also demonstrated statistically significant antitumor effects in an MDA-MB-435 xenograft model. researchgate.net These findings identify compound 3 as a novel and potent microtubule depolymerizing agent with significant antitumor activity. researchgate.net

Table 3: Microtubule Depolymerizing Activity of 5-Methyl-furo[2,3-d]pyrimidine Derivatives

| Compound | Activity | Comparison | Reference |

|---|---|---|---|

| 4, 6, 7, 9 | Inhibition of tubulin assembly | IC50 values comparable to combretastatin A-4 | nih.gov |

| 3 (N-methyl analogue) | Potent microtubule depolymerization | Potency comparable to combretastatin A-4 and paclitaxel | nih.gov |

| 3 | Antiproliferative activity (MDA-MB-435) | Potency comparable to combretastatin A-4 and paclitaxel | nih.gov |

| 3 | Antitumor activity | GI50 < 10 nM in 47 NCI cell lines; significant effects in MDA-MB-435 xenograft model | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Furan-Amine Based Bioactive Compounds

The biological activity of furan-amine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their therapeutic effects. researchgate.net

In the context of antimicrobial activity, for 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, the substitution at the sulfur atom is crucial. The introduction of smaller, branched alkyl groups like isopropyl and isobutyl as esters enhances activity against S. aureus, whereas linear alkyl chain extension has a less predictable effect. zsmu.edu.ua

For anticancer activity, the SAR of 4-substituted-5-methyl-furo[2,3-d]pyrimidines as microtubule depolymerizing agents reveals the importance of the N-methyl moiety for potent biological activity. nih.gov Bioisosteric replacement of the electronegative oxygen of a 4'-methoxy group with sulfur was found to be detrimental to both microtubule depolymerizing and antiproliferative activities. nih.gov

In a series of linezolid (B1675486) analogues, which share some structural similarities with furan-amine compounds, the C5-acylaminomethyl moiety was found to be highly important for their function. Only smaller, non-polar fragments are tolerated at this position, while larger and more polar substituents lead to a decrease in activity. kcl.ac.uk

A quantitative structure-activity relationship (QSAR) model for a class of antimicrobial agents identified moderate lipophilicity (cLogP 3–5), a limited number of hydrogen bond donors, and the presence of para electronegative substituents as key predictors of positive antibacterial activity. researchgate.net Conversely, a high polar surface area and basicity were found to reduce potency. researchgate.net These general principles from related heterocyclic systems can provide valuable insights for the rational design of novel furan-amine based bioactive compounds.

Future Research Directions and Perspectives

Discovery of Novel and Sustainable Synthetic Routes for 5-Methylfuran-3-amine